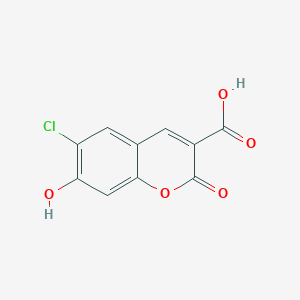

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

None-Activated Amine-Reactive Fluorescent probe which can be conjugated to biomolecules.

Scientific Research Applications

Synthesis and Structural Analysis : 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been synthesized and analyzed for its structural properties. X-ray crystallography and NMR spectroscopy have been employed to determine the molecular structure of its derivatives (Barili, Valenti, Artali, Bombieri, & Da re, 2001).

Fluorescence Properties : Derivatives of this compound, such as 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, have been synthesized and characterized for their fluorescence properties. They show excellent fluorescence in ethanol solution and solid state, indicating potential applications in molecular imaging and detection (Shi, Liang, & Zhang, 2017).

Antimicrobial Activity : Compounds derived from this compound, like 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and its derivatives, have been screened for antimicrobial activity. They exhibited remarkable activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Antibacterial Activity : Several compounds synthesized from 4-amino7-chloro-2-oxo-2H-chromen-3-carbaldehyde, related to this compound, demonstrated significant antibacterial activity. These compounds were tested against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Vaso, 2017).

Halogen–Dipole Interactions and Hydrogen Bonding : The interaction of halogens like chlorine in the compound with other molecular structures has been studied. The influence of these interactions on molecular structure and hydrogen bonding has been analyzed (Santos‐Contreras et al., 2009).

Synthesis of Novel Derivatives : New derivatives of this compound have been synthesized, showcasing the versatility of this compound in creating various pharmacologically active molecules (Wang et al., 2014).

Anticorrosive Properties : Derivatives of this compound have been studied for their potential in inhibiting corrosion, especially in metals like mild steel (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).

Mechanism of Action

Target of Action

Coumarins, the class of compounds to which it belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Coumarins are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Coumarins have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities .

Pharmacokinetics

Coumarins are generally known for their high absorption .

Result of Action

Coumarins have been tested for a variety of biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitory activities .

Properties

IUPAC Name |

6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDEHHOQNJOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.